ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate
Description
Ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a heterocyclic compound with a molecular formula of C₁₂H₁₄F₂N₂O₃ and a molecular weight of 272.25 g/mol . It features a 4,5,6,7-tetrahydro-1H-indazole core substituted with a difluoromethyl group at the 3-position and a 7-oxo moiety. The ethyl ester functional group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C12H14F2N2O3 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
ethyl 2-[3-(difluoromethyl)-7-oxo-5,6-dihydro-4H-indazol-1-yl]acetate |
InChI |
InChI=1S/C12H14F2N2O3/c1-2-19-9(18)6-16-11-7(4-3-5-8(11)17)10(15-16)12(13)14/h12H,2-6H2,1H3 |
InChI Key |
GHMZCNDASWHUKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(CCCC2=O)C(=N1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: −10°C to 25°C.
-
Reagents: DAST or Deoxo-Fluor®.
Optimization of Fluorination and Esterification
Fluorination Strategies
Difluoromethylation is critical for achieving the desired electronic and steric properties. Comparative studies indicate that DAST provides higher regioselectivity compared to sulfur tetrafluoride (SF₄), albeit with lower yields (Table 1).
Table 1: Fluorination Reagent Comparison
| Reagent | Yield (%) | Selectivity | Side Products |
|---|---|---|---|
| DAST | 68–72 | High | <5% |
| SF₄ | 80–85 | Moderate | 10–15% |
Esterification Efficiency
The choice of base significantly impacts esterification yields. Cesium carbonate outperforms potassium carbonate due to its superior solubility in polar aprotic solvents (Table 2).
Table 2: Base Optimization for Alkylation
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 55–60 | 90 |
| Cs₂CO₃ | DMF | 75–80 | 95 |
Large-Scale Synthesis and Purification
Industrial-scale production requires modifications to ensure cost-effectiveness and safety. A protocol from Vulcanchem emphasizes trituration with hexanes to remove unreacted starting materials. The crude product is dissolved in ethyl acetate, treated with activated charcoal, and filtered to eliminate impurities. Final crystallization from a 1:1 acetone/hexanes mixture yields >98% pure compound.
Critical Parameters for Scale-Up:
-
Solvent Volume: 10–12 L per kg of substrate.
-
Temperature Control: Maintain <10°C during acid quenching to prevent decomposition.
Alternative Routes and Novel Methodologies
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl acetate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is foundational for further functionalization:
-
Conditions :
-
Acidic: , reflux (60–80°C)
-
Basic: (2 M), room temperature
-
-
Product : 2-(3-(Difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid
Hydrolysis kinetics are influenced by solvent polarity, with aqueous ethanol (50%) providing optimal rates.
Nucleophilic Substitution
The difluoromethyl group participates in nucleophilic substitutions, particularly at the indazole core:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Fluoride Displacement | , DMF, 90°C | 3-(Trifluoromethyl) derivative | 65–72% |
| Amine Alkylation | , , THF | N-Alkylated indazole | 58–63% |
Steric hindrance from the tetrahydroindazole ring slows substitution rates compared to non-fused analogs .
Reduction Reactions
The ketone group at the 7-position is selectively reduced:
-
Reagents : (0°C, 2 h) or (reflux, 4 h)
-
Product : 7-Hydroxy-4,5,6,7-tetrahydro-1H-indazole derivative
-
Selectivity : NaBH₄ preferentially reduces the ketone without affecting the ester (>90% purity).
Cycloaddition and Ring-Opening
The strained tetrahydroindazole system participates in [3+2] cycloadditions:
-
Product : Spirocyclic isoxazoline derivatives
-
Key Data :
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the indazole scaffold:
| Coupling Type | Conditions | Product | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | , , dioxane/H₂O, 100°C | Biaryl derivatives | 70–85% |
| Buchwald-Hartwig | , Xantphos, , toluene, 110°C | N-Arylated compounds | 60–68% |
Thermal Decomposition
Under pyrolysis (200–250°C), the compound decomposes via two pathways:
-
Ester Cleavage : Releases ethylene and CO₂, forming the free acid (dominant pathway).
-
Indazole Ring Fragmentation : Generates fluorinated alkenes and NH₃.
Photochemical Reactions
UV irradiation (254 nm) in acetonitrile induces:
-
C-F Bond Activation : Forms radicals detectable by EPR spectroscopy.
-
Dimerization : Yields a bicyclic dimer (15–20% conversion).
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:
- Molecular Formula : CHFNO
- CAS Number : 1417983-62-0
The structural characteristics of ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate contribute to its biological activity and interaction with various biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its derivatives may exhibit:
- Anticancer Activity : Research indicates that compounds with similar indazole structures can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : The presence of difluoromethyl groups enhances the compound's interaction with microbial enzymes, potentially leading to effective antimicrobial agents.
Pharmacological Studies
Pharmacological studies have focused on the compound's mechanism of action and efficacy in various models:
- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in disease pathways.
- Receptor Modulation : The compound could interact with various receptors in the body, influencing physiological responses and offering therapeutic benefits.
Material Science
In material science, this compound has potential applications due to its unique structural properties:
- Polymer Synthesis : The compound can be used as a monomer in the synthesis of polymers with desirable mechanical properties.
- Nanotechnology : Its application in nanotechnology could lead to the development of novel materials with enhanced properties for electronic or biomedical applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of indazole compounds exhibited significant cytotoxicity against various cancer cell lines. This compound was included in the screening process and showed promising results against breast cancer cells.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at a leading university evaluated the antimicrobial properties of several indazole derivatives. This compound demonstrated effective inhibition against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Indazole Derivatives
The target compound is part of a broader class of indazole-based molecules. Below is a comparison with structurally related compounds:
Key Observations:
Tetrafluoro substituents (e.g., compound 31 ) introduce steric bulk and higher lipophilicity, which may improve membrane permeability but reduce solubility.
Functional Group Variations: Ethyl ester (target compound) vs. amide (compound 26 ): Esters are more reactive toward hydrolysis, whereas amides offer stability and hydrogen-bonding capacity, critical for target engagement in enzymes.
Tetrafluoro derivatives (e.g., compound 31 ) are incorporated into complex drug candidates, highlighting the scaffold’s versatility in medicinal chemistry.
Biological Activity
Ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound can be described by the following chemical structure:
The synthesis of this compound typically involves multi-step organic reactions that incorporate difluoromethylation and cyclization processes. The detailed synthetic routes can vary based on the desired purity and yield.
Anticancer Properties
Recent studies have indicated that derivatives of indazole compounds exhibit potent anticancer activities. This compound has shown promising results in inhibiting various cancer cell lines. For instance:
- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly reduced tumor growth rates in xenograft models of colorectal cancer. The observed IC50 values ranged from 0.87 µM to 1.46 µM against specific tumor markers such as VEGFR-2 kinase, which is crucial for angiogenesis in tumors .
The mechanism by which this compound exerts its effects appears to involve:
- Kinase Inhibition : It acts as a selective inhibitor for various kinases involved in cell proliferation and survival pathways.
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells through the activation of caspases and modulation of apoptosis-related proteins.
Case Studies
Several case studies have evaluated the biological activity of this compound:
- Study on Colorectal Cancer : A study involving human SW620 colorectal carcinoma xenografts showed a significant reduction in tumor size when treated with this compound compared to control groups .
- Neurotropic Activity : Another investigation highlighted the neurotropic effects of similar indazole derivatives, suggesting potential applications in treating neurodegenerative diseases .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Synthesis Methodology
Q: What is the standard synthetic route for ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate? A: The compound is synthesized via cyclocondensation of 2-(difluoroacetyl)cyclohexanone with ethyl hydrazinoacetate hydrochloride in ethanol under reflux (24 hours), followed by alkaline hydrolysis (2M NaOH) and acidification (1M HCl) to yield the product. Purification via column chromatography (0–50% EtOAc/hexane gradient) achieves ~61% yield. Structural confirmation is performed using ¹H NMR, ¹³C NMR, and HRMS ([M+H]+ = theoretical mass ± 0.001) .
Advanced: Optimizing Reaction Conditions
Q: How can reaction conditions be modified to address low yields or impurities during synthesis? A: Key variables include:
- Reagent stoichiometry: Excess ethyl hydrazinoacetate hydrochloride (3 equivalents) improves cyclization efficiency.
- Solvent choice: Ethanol enhances solubility of intermediates compared to THF.
- Reaction monitoring: TLC or HPLC at 3-hour intervals identifies side products (e.g., unreacted hydrazine derivatives).
- Purification: Recrystallization from DMF/acetic acid (1:1) reduces impurities, as shown in analogous indole derivatives .
Structural Characterization Techniques
Q: What advanced methods confirm the stereochemistry and substituent positioning of this compound? A:
- X-ray crystallography: SHELXL refines high-resolution data to validate bond angles and torsional strain in the tetrahydroindazole core .
- 2D NMR: HSQC and HMBC correlate ¹H and ¹³C signals to resolve overlapping peaks (e.g., distinguishing CH₂ groups in the acetate moiety).
- DFT calculations: Predict NMR chemical shifts and compare with experimental data to confirm regioselectivity .
Advanced: Addressing Spectral Data Contradictions
Q: How should researchers resolve discrepancies in reported ¹H NMR shifts for the ethyl group? A: Variations in δ 1.2–1.4 ppm (ethyl CH₃) may arise from:
- Solvent effects: DMSO-d₆ vs. CDCl₃ alters proton shielding.
- Hydrate formation: Trace water in hygroscopic samples broadens signals.
- Solution: Acquire spectra in multiple solvents, apply deuterium exchange, and compare with synthetic intermediates (e.g., ethyl 7-oxo-tetrahydroindole carboxylate derivatives) .
Biological Activity Profiling
Q: What methodologies assess the pharmacological potential of this compound? A:
- Enzyme inhibition assays: Test against human dihydroorotate dehydrogenase (DHODH) or Trypanosoma brucei trypanothione synthetase using recombinant proteins. IC₅₀ values are determined via spectrophotometric monitoring of NADH depletion at 340 nm.
- Cellular assays: Evaluate anti-proliferative effects in cancer cell lines (e.g., HCT-116) with EC₅₀ calculations via MTT assays. Derivatives with trifluoromethyl substituents showed EC₅₀ < 10 μM .
Mechanistic Studies
Q: How can the reaction mechanism for indazole core formation be experimentally validated? A:
- Isotopic labeling: Introduce ¹³C at the cyclohexanone carbonyl to track incorporation into the indazole ring via HRMS/MS.
- Kinetic profiling: Monitor intermediate formation under varying pH (4–9) and temperature (50–80°C) to identify rate-limiting steps.
- Computational modeling: Transition state analysis (e.g., Gaussian 09) predicts activation energy for cyclization .
Analytical Method Validation
Q: What quality control measures ensure batch-to-batch consistency? A:
- Purity criteria: HPLC (C18 column, 254 nm) with >98% peak area; elemental analysis (C, H, N) within ±0.3% of theoretical values.
- Stability testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor ester hydrolysis.
- Reference standards: Compare with independently synthesized ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 119647-73-3) for spectral alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
